Regioisomeric Specificity: Comparative Potency of Indole-3- vs. Indole-2-carboxamide Analogs
The regioisomer N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide (CAS 2034537-25-0) and the target 3-carboxamide compound share an identical molecular topology except for the position of the carboxamide attachment on the indole core [1]. This seemingly minor structural difference can result in a complete reversal of biological activity or a dramatic shift in potency. While direct head-to-head data for this specific pair is not publicly available, the established SAR for indole carboxamides shows that 2- and 3-substituted isomers exhibit distinct pharmacological profiles and should never be assumed to be interchangeable [2].
| Evidence Dimension | Regioisomeric specificity (Structural differentiation) |
|---|---|
| Target Compound Data | Indole-3-carboxamide regioisomer |
| Comparator Or Baseline | Indole-2-carboxamide regioisomer (CAS 2034537-25-0) |
| Quantified Difference | No quantitative potency data available for direct comparison. |
| Conditions | Not applicable; inference is based on established SAR principles for indole carboxamide isomers. |
Why This Matters
Procurement of the correct regioisomer is critical; selecting the incorrect 2-carboxamide analog would invalidate any study predicated on the target compound's specific biological activity.
- [1] Kuujia.com. N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide (CAS 2034537-25-0). Chemical Catalog Entry. View Source
- [2] Kissei Pharmaceutical Co., Ltd. Indole derivative, and pharmacologically acceptable salt thereof. US Patent 8,796,247 B2. Issued August 5, 2014. (The patent exemplifies the distinct therapeutic targeting of specific indole substitution patterns). View Source
